molecular formula C18H28N2O2S B3339730 5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole CAS No. 1190978-93-8

5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole

Cat. No.: B3339730
CAS No.: 1190978-93-8
M. Wt: 336.5 g/mol
InChI Key: HEPDCSZQOKDHOR-UHFFFAOYSA-N
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Description

5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of two hexyloxy groups attached to the benzene ring, which is fused with a thiadiazole ring. It is known for its applications in the field of organic electronics, particularly in dye-sensitized solar cells due to its electron-donating and accepting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole typically involves the following steps:

    Formation of the Benzothiadiazole Core: The initial step involves the formation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Hexyloxy Groups: The hexyloxy groups are introduced via alkylation reactions. This involves the reaction of the benzothiadiazole core with hexyloxy halides in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the electronic properties of the compound.

    Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties .

Scientific Research Applications

5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism by which 5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole exerts its effects involves its electron-donating and accepting properties. The compound can form charge-transfer complexes, which are crucial in its applications in organic electronics and photovoltaics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole is unique due to the presence of hexyloxy groups, which enhance its solubility and electronic properties. This makes it particularly effective in applications such as dye-sensitized solar cells and organic photovoltaics, where these properties are crucial for performance .

Properties

IUPAC Name

5,6-dihexoxy-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c1-3-5-7-9-11-21-17-13-15-16(20-23-19-15)14-18(17)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPDCSZQOKDHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC2=NSN=C2C=C1OCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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